![molecular formula C21H21N5O2 B2880796 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034233-63-9](/img/structure/B2880796.png)
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone” include a molecular weight of 375.432. More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Scientific Research Applications
Drug Discovery and Development
This compound may serve as a lead structure in pharmaceutical research. Its molecular framework, which includes a piperazine ring and an isoxazole moiety, is often found in molecules with significant biological activity. For instance, piperazine derivatives are known for their potential as antipsychotic and antidepressant agents . The phenylisoxazole part of the molecule could be explored for its anti-inflammatory and analgesic properties.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle of mycobacterium tuberculosis, given its anti-tubercular activity .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . The results indicate that these compounds are non-toxic to human cells , suggesting favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the development of single crystals for similar compounds has been reported , which could suggest a degree of stability under certain conditions.
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(18-14-19(28-24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)20-9-8-17(22-23-20)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVYJDAHJYPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone |
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